1-Bromo-3-(methylsulfonyl)benzene

Cross‑coupling chemistry C–C bond formation Medicinal chemistry

Procure the meta-substituted 1-bromo-3-(methylsulfonyl)benzene (CAS 34896-80-5) to ensure reliable cross-coupling for kinase inhibitors. This isomer offers consistent 88–90% yields, scalable purification via crystallization, and distinct HPLC separation for GMP compliance—mitigating batch failure risks associated with ortho/para analogs. Essential for reproducible process development.

Molecular Formula C7H7BrO2S
Molecular Weight 235.1 g/mol
CAS No. 34896-80-5
Cat. No. B020138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(methylsulfonyl)benzene
CAS34896-80-5
Synonyms1-Bromo-3-methanesulfonylbenzene; 
Molecular FormulaC7H7BrO2S
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3
InChIKeyWBOMXUMQOVQNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(methylsulfonyl)benzene (CAS 34896-80-5): Essential Procurement Specifications for This Meta‑Substituted Aryl Sulfone Building Block


1‑Bromo‑3‑(methylsulfonyl)benzene (CAS 34896‑80‑5), also known as 3‑bromophenyl methyl sulfone, is a halogenated aromatic sulfone that serves as a versatile electrophilic building block in organic synthesis. It possesses a molecular formula of C₇H₇BrO₂S and a molecular weight of 235.10 g·mol⁻¹ [REFS‑1]. The compound features a bromine atom and an electron‑withdrawing methylsulfonyl (–SO₂CH₃) group in a meta‑orientation on the benzene ring. This structural arrangement imparts distinct physicochemical properties—including a melting point typically reported between 100–107 °C, a boiling point of approximately 362.8 °C at 760 mmHg, and moderate solubility in organic solvents [REFS‑2]. The meta‑substitution pattern is critical for its reactivity profile in cross‑coupling chemistry and its utility in pharmaceutical intermediate applications.

Why 1‑Bromo‑3‑(methylsulfonyl)benzene Cannot Be Replaced Arbitrarily by Other Halogenated Aryl Sulfones in Synthesis or Procurement


Aryl halides bearing methylsulfonyl substituents are frequently treated as a uniform class of electrophiles, but their substitution pattern profoundly alters reaction kinetics, yields, and downstream synthetic compatibility. The meta‑substituted 1‑bromo‑3‑(methylsulfonyl)benzene differs from its ortho‑ and para‑isomers in electronic distribution, steric accessibility at the bromine site, and solvation behavior [REFS‑1]. These differences translate into measurable variations in cross‑coupling efficiency, reaction condition tolerance, and final product purity. Furthermore, the methylsulfonyl group is not chemically inert—it can undergo Ni‑ or Pd‑catalyzed Suzuki–Miyaura coupling itself, creating competing reaction pathways that vary with ring position [REFS‑2]. Procurement decisions based solely on “aryl sulfone” or “bromobenzene” descriptors without attention to the exact substitution geometry therefore risk irreproducible synthetic outcomes, batch failures, and costly re‑optimization.

Quantitative Differentiator Evidence for 1‑Bromo‑3‑(methylsulfonyl)benzene (34896‑80‑5) Versus Structural Analogs


Meta‑Substitution Confers Higher Suzuki–Miyaura Coupling Yields Compared to Ortho‑Substituted Analog

In Pd‑catalyzed Suzuki–Miyaura cross‑coupling reactions, the meta‑substituted 1‑bromo‑3‑(methylsulfonyl)benzene consistently achieves yields of 88–90 %, whereas the ortho‑substituted analog (2‑bromophenyl methyl sulfone) exhibits reduced yields of 85–86 % due to steric hindrance around the reactive C–Br bond [REFS‑1]. The diminished yield for the ortho‑isomer persists even with extended reaction times (2.5–3 h versus ~1–2 h for the meta‑isomer), confirming that the yield differential is intrinsic to the substitution geometry rather than a kinetic artifact.

Cross‑coupling chemistry C–C bond formation Medicinal chemistry

Distinct Lipophilicity (Log P) Profile Enables Chromatographic Resolution from Isomeric Contaminants

The meta‑substituted 1‑bromo‑3‑(methylsulfonyl)benzene exhibits a consensus Log P (octanol–water partition coefficient) of approximately 2.1–2.3, as computed by multiple validated methods (XLogP3 = 2.1; consensus Log P = 2.13) [REFS‑1][REFS‑2]. In contrast, the para‑isomer (1‑bromo‑4‑(methylsulfonyl)benzene) is predicted to have a slightly higher Log P due to the more symmetric molecular dipole. This difference, though numerically small, is analytically significant and enables baseline separation of meta‑ and para‑isomers using reversed‑phase HPLC with standard C18 columns and acetonitrile–water gradients.

Analytical chemistry Purification Physicochemical properties

Meta‑Isomer Crystallinity Enables Purer Isolation Compared to Ortho‑Isomer Under Identical Recrystallization Conditions

Commercial suppliers report the meta‑isomer as a white to off‑white crystalline powder with a sharp melting point of 100–107 °C, and typical purities of ≥98 % (HPLC) are routinely achieved without extensive chromatography [REFS‑1][REFS‑2]. The ortho‑substituted analog (2‑bromophenyl methyl sulfone), by comparison, is often described as a lower‑melting solid or viscous oil that resists crystallization, frequently requiring chromatographic purification to reach equivalent purity levels. The meta‑isomer’s favorable crystal packing thus offers a direct purification advantage that reduces both cost and processing time.

Process chemistry Crystallization Purity

Sulfone Moiety Exhibits Intermediate Cross‑Coupling Reactivity, Positioned Between Aryl Chlorides and Aryl Iodides

In palladium‑catalyzed Suzuki–Miyaura coupling, aryl sulfones display a reactivity that falls between typical aryl chlorides (least reactive) and aryl iodides (most reactive) [REFS‑1]. This intermediate reactivity offers a valuable chemoselectivity window: 1‑bromo‑3‑(methylsulfonyl)benzene can be selectively coupled at the C–Br site while leaving the sulfone intact for subsequent orthogonal transformations, or alternatively, the sulfone itself can be engaged as an electrophilic coupling partner under tailored conditions [REFS‑2]. This dual‑handle reactivity is absent in simple bromobenzenes lacking the sulfone group and is less controllable in ortho‑substituted analogs due to steric interference.

Cross‑coupling Reactivity ranking Synthetic methodology

Reported Utility in mTOR Inhibitor Synthesis as a Meta‑Substituted Aryl Sulfone Intermediate

Multiple literature sources, including Chinese‑language chemical databases and patent disclosures, indicate that 1‑bromo‑3‑(methylsulfonyl)benzene is a documented intermediate in the preparation of mTOR (mammalian target of rapamycin) kinase inhibitors [REFS‑1][REFS‑2]. While specific quantitative potency data for the final inhibitors are beyond the scope of this building‑block analysis, the fact that this particular substitution pattern (meta‑sulfonyl) is recurrently selected for mTOR‑targeting chemotypes—rather than ortho‑ or para‑isomers—implies a structure‑activity relationship preference. The meta‑orientation appears to position the sulfonyl group for favorable interactions within the ATP‑binding pocket of mTOR.

Medicinal chemistry Kinase inhibitors mTOR

High‑Value Application Scenarios Where 1‑Bromo‑3‑(methylsulfonyl)benzene (34896‑80‑5) Outperforms Analogs


Medicinal Chemistry: Synthesis of Meta‑Substituted Biaryl Pharmacophores via Suzuki–Miyaura Coupling

The meta‑bromo‑sulfone motif is ideally suited for constructing biaryl linkages that are common in kinase inhibitor scaffolds, including mTOR inhibitors [REFS‑1]. The consistently high coupling yields (88–90 %) observed for this meta‑isomer minimize material waste and facilitate the preparation of focused compound libraries. The meta‑orientation also reduces steric clash in the final molecule, potentially improving binding‑pocket complementarity. Researchers developing ATP‑competitive kinase inhibitors should prioritize the meta‑isomer over ortho‑ or para‑analogs to avoid yield penalties and ensure reproducible analog synthesis.

Process Chemistry and Scale‑Up: Crystallization‑Driven Purification of Key Intermediates

For scale‑up operations, the ability to isolate a key intermediate in >98 % purity by simple recrystallization is a major cost and time advantage [REFS‑1][REFS‑2]. 1‑Bromo‑3‑(methylsulfonyl)benzene’s crystalline nature and sharp melting point (100–107 °C) permit straightforward batch purification without chromatography. This contrasts with the ortho‑isomer, which often resists crystallization and necessitates column purification—a bottleneck in pilot‑plant settings. Procurement for process development should therefore favor the meta‑isomer when a crystalline, easily purifiable aryl sulfone building block is required.

Analytical Quality Control: Isomeric Purity Verification via HPLC

In regulated environments (e.g., GMP production of pharmaceutical intermediates), verifying isomeric purity is mandatory. The distinct Log P of 1‑bromo‑3‑(methylsulfonyl)benzene (consensus ~2.13) relative to its para‑isomer enables baseline separation on standard reversed‑phase HPLC systems [REFS‑1]. This provides a straightforward, robust analytical method for confirming that the meta‑substituted material is free from para‑isomer contamination—a crucial specification for IND‑enabling studies and clinical supply chains.

Methodology Development: Chemoselective Sequential Coupling Strategies

The intermediate reactivity of the aryl sulfone group—positioned between aryl chlorides and aryl iodides—allows 1‑bromo‑3‑(methylsulfonyl)benzene to serve as a platform for sequential, chemoselective cross‑coupling [REFS‑1]. A synthetic sequence can first engage the C–Br bond in a Suzuki coupling, leaving the sulfone intact. The sulfone can then be activated in a subsequent orthogonal coupling step to install a second diversity element. This “dual‑handle” capability is more predictable in the meta‑isomer due to reduced steric interference and is highly valued in the synthesis of unsymmetrical terphenyls and other polyaryl architectures.

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